molecular formula C11H21NO2 B1399568 Tert-butyl 2-(piperidin-3-yl)acetate CAS No. 661470-62-8

Tert-butyl 2-(piperidin-3-yl)acetate

Cat. No.: B1399568
CAS No.: 661470-62-8
M. Wt: 199.29 g/mol
InChI Key: MYZXTEBXGUOQNS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-3-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the ester bond . The reaction conditions often require a metal-free environment to ensure the smooth progression of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 2-(piperidin-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, influencing their activity. The tert-butyl group can also affect the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(piperidin-3-yl)acetate is unique due to the presence of both the tert-butyl group and the piperidine ring

Properties

IUPAC Name

tert-butyl 2-piperidin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZXTEBXGUOQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286177
Record name 1,1-Dimethylethyl 3-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661470-62-8
Record name 1,1-Dimethylethyl 3-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661470-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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